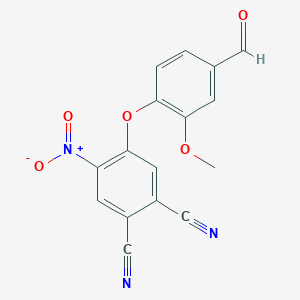
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X exerts its effects by binding to certain receptors in the brain and modulating their activity. Specifically, it has been shown to interact with dopamine receptors, leading to increased dopamine release in certain brain regions. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including increased dopamine release, modulation of neurotransmitter receptor activity, and inhibition of cancer cell growth. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its ability to cross the blood-brain barrier, making it a potential candidate for neurological drug development. Additionally, its low toxicity profile and well-established synthesis method make it a practical compound for use in lab experiments. However, one limitation of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its relatively limited research history, with much of its potential therapeutic applications requiring further investigation.
Orientations Futures
Several potential future directions for 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X research include further investigation of its therapeutic potential in neurological disorders, such as Parkinson's disease and schizophrenia, as well as its potential use as a cancer therapy. Additionally, further research on its mechanism of action and potential drug delivery applications may lead to new therapeutic opportunities.
Méthodes De Synthèse
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine and 3-bromobutan-1-ol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X with high purity.
Applications De Recherche Scientifique
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to modulate the activity of certain neurotransmitter receptors, leading to its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been evaluated for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
1-[1-(3-hydroxybutyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-19(27)8-14-25-15-11-22(12-16-25)26-17-9-21(10-18-26)23(28)24-13-7-20-5-3-2-4-6-20/h2-6,19,21-22,27H,7-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVFLQTHLHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)

![4-biphenylyl[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5970072.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5970099.png)
![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)